molecular formula C11H13BFNO3 B1437304 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid CAS No. 874219-31-5

4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid

Cat. No. B1437304
M. Wt: 237.04 g/mol
InChI Key: AOICJNUBSAKHMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid (FPPCA) is a synthetic boronic acid derivative that has been used in a variety of laboratory experiments and scientific research applications. It was first synthesized in the early 1980s by Professor David A. Evans and colleagues at Harvard University. Since then, FPPCA has been used extensively in the fields of organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Material Chemistry

  • Cross-Coupling Reactions : Phenylboronic acids, including fluoro-substituted variants, are often used in palladium-catalyzed cross-coupling reactions. Such reactions are pivotal in synthesizing complex organic compounds, including pharmaceuticals and polymers (Xu et al., 2008).

  • Synthesis of Molecular Compounds : Compounds like 4-(pyridin-2-yl)phenylboronic acid have been used to synthesize specific molecular structures, such as phosphorescent ligands, which have applications in material science and photonic devices (Gao Xi-cun, 2010).

  • Optical Modulation in Nanomaterials : Phenylboronic acids have been explored for their role in optical modulation, specifically in the context of carbon nanotubes. These compounds can influence the photoluminescence quantum yield, making them valuable in developing advanced optical materials (Mu et al., 2012).

Pharmaceutical Research

  • Drug Discovery : Phenylboronic acid derivatives have been investigated for their potential as inverse agonists in drug discovery, particularly in targeting specific receptors like RORγt. This has implications in treating diseases like cancer and autoimmune disorders (Duan et al., 2019).

  • Synthesis of Novel Antibacterial Compounds : Derivatives of phenylboronic acid have been synthesized and evaluated for their antibacterial activity. This is crucial in the ongoing search for new antibiotics to combat resistant bacterial strains (Asahina et al., 2008).

Analytical Chemistry

  • Glucose Sensing : In the field of analytical chemistry, phenylboronic acid derivatives have been utilized for glucose sensing. Their ability to interact with saccharides makes them valuable in developing sensitive and selective glucose detection methods (Huang et al., 2013).

properties

IUPAC Name

[4-fluoro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BFNO3/c13-10-4-3-8(12(16)17)7-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOICJNUBSAKHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660219
Record name [4-Fluoro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid

CAS RN

874219-31-5
Record name [4-Fluoro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.